1,2-dimethyl-1H-indol-5-ol
CAS No.: 25888-06-6
Cat. No.: VC2447288
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25888-06-6 |
---|---|
Molecular Formula | C10H11NO |
Molecular Weight | 161.2 g/mol |
IUPAC Name | 1,2-dimethylindol-5-ol |
Standard InChI | InChI=1S/C10H11NO/c1-7-5-8-6-9(12)3-4-10(8)11(7)2/h3-6,12H,1-2H3 |
Standard InChI Key | XROQKUFKUWMFEY-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(N1C)C=CC(=C2)O |
Canonical SMILES | CC1=CC2=C(N1C)C=CC(=C2)O |
Introduction
1,2-Dimethyl-1H-indol-5-ol is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . It is also known by its CAS number, 25888-06-6. This compound belongs to the indole family, which is a class of heterocyclic aromatic organic compounds. Indoles are known for their presence in various natural products and pharmaceuticals.
Synonyms and Identifiers
1,2-Dimethyl-1H-indol-5-ol is also referred to as 1,2-dimethyl-5-hydroxyindole or 5-hydroxy-1,2-dimethylindole. Its PubChem CID is 12537593 .
Synonym | Identifier |
---|---|
1,2-Dimethyl-5-hydroxyindole | PubChem CID 12537593 |
5-Hydroxy-1,2-dimethylindole | CAS 25888-06-6 |
1H-Indol-5-ol, 1,2-dimethyl- | DSSTox Substance ID DTXSID70501716 |
Comparison with Similar Compounds
Another compound with a similar structure is 2,3-dimethyl-1H-indol-5-ol, which also has the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . The difference lies in the positions of the methyl groups on the indole ring.
Compound | Molecular Formula | Molecular Weight | Methyl Group Positions |
---|---|---|---|
1,2-Dimethyl-1H-indol-5-ol | C10H11NO | 161.20 g/mol | 1- and 2-positions |
2,3-Dimethyl-1H-indol-5-ol | C10H11NO | 161.20 g/mol | 2- and 3-positions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume